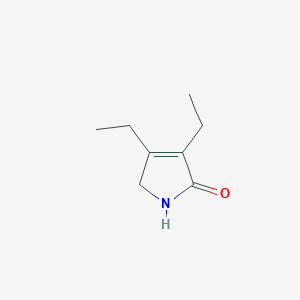
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
説明
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as DEP, is a cyclic organic compound that has been widely used in scientific research. DEP is a versatile compound with a broad range of applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
Synthesis of Pyrrolones
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one is utilized in the synthesis of various pyrrolone derivatives. For example, Hla Ngwe et al. (1994) demonstrated the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, crucial for the synthesis of the C/D-rings component of phycocyanobilin (Hla Ngwe, H. Kinoshita, & K. Inomata, 1994). Similarly, Satish S. More et al. (2011) developed a novel methodology for synthesizing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are key intermediates in the synthesis of various pyrroles and pyrrolidines (Satish S. More, T. K. Mohan, Y. S. Kumar, U. K. S. Kumar, & N. Patel, 2011).
Alkylation Studies
K. Nikitin and N. P. Andryukhova (2000) explored the alkylation of 5-chloro-1,5-dihydro-2H-pyrrol-2-ones with organomagnesium or organozinc compounds, leading to the production of 5-alkyl-1,5-dihydro-2H-pyrrol-2-ones in high yields. This research opens avenues for creating diverse substituted pyrrolones (K. Nikitin & N. P. Andryukhova, 2000).
Photoreactivity and Photo-Oxidation Studies
Investigations into the photoreactivity of pyrroles have also been conducted. G. B. Quistad and D. Lightner (1971) studied the photo-oxidation of 3,4-diethylpyrrole, leading to the formation of diethylmaleimide and other derivatives. This research provides insights into the photochemical behavior of pyrroles and their derivatives (G. B. Quistad & D. Lightner, 1971).
Applications in Drug Synthesis
The compound is also an important building block in drug synthesis. S. Chavan et al. (2020) described a scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a crucial component of the antidiabetic drug glimepiride. This work highlights the compound's significancein pharmaceutical applications, providing a practical and scalable approach for industrial-scale synthesis (S. Chavan, Ambaji A. Pawar, Niteen B. Patil, Appasaheb L. Kadam, & S. Shinde, 2020).
Development of Novel Compounds and Methodologies
Innovative approaches for synthesizing new pyrrolone derivatives have been explored. For instance, Mitsuru Kitamura et al. (2005) reported the synthesis of 3,4-dihydro-2H-pyrroles from γ, δ-unsaturated oximes through photochemical radical cyclization. This method signifies progress in developing efficient synthesis strategies for pyrrolone compounds (Mitsuru Kitamura, Y. Mori, & K. Narasaka, 2005).
Exploration of Pyrrolones in Organic Chemistry
The research on pyrrolones also extends to various aspects of organic chemistry. For example, the synthesis and chemistry of azolenines, involving diethyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2,2-dicarboxylates, have been extensively studied by M. P. Sammes et al. (1985). These studies contribute to a broader understanding of the chemical properties and reactivity of pyrrolones in organic synthesis (M. P. Sammes, M. W. L. Chung, & A. Katritzky, 1985).
特性
IUPAC Name |
3,4-diethyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-6-5-9-8(10)7(6)4-2/h3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMKRVNZKHELSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551559 | |
| Record name | 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one | |
CAS RN |
60651-43-6 | |
| Record name | 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



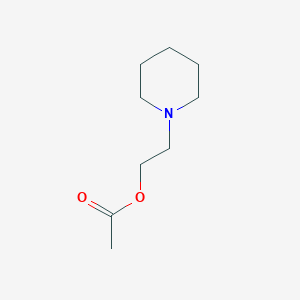
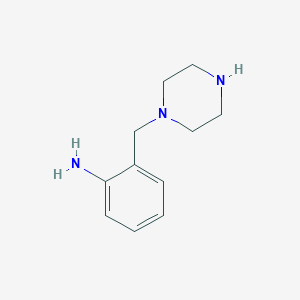
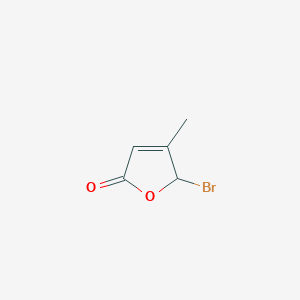
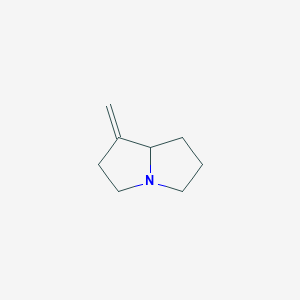
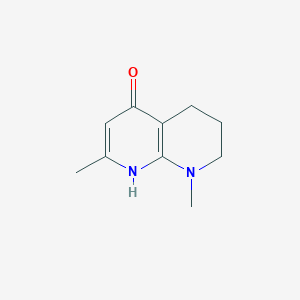
![Furo[3,2-C]pyridine-7-methanol](/img/structure/B3354622.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride](/img/structure/B3354628.png)
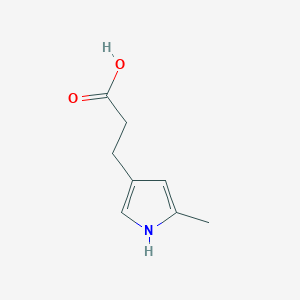
![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B3354639.png)

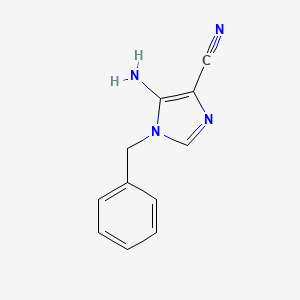

![1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B3354682.png)
